2-(4-BOC-Aminophenyl)-5-methylbenzoic acid
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Overview
Description
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid is an organic compound that features a tert-butoxycarbonyl (BOC) protected amino group. This compound is often used in organic synthesis, particularly in the preparation of more complex molecules. The BOC group serves as a protecting group for the amino function, allowing for selective reactions to occur at other sites on the molecule.
Preparation Methods
The synthesis of 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid typically involves the protection of the amino group with a BOC group. This can be achieved through the reaction of the amino compound with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction is usually carried out in an anhydrous solvent like dichloromethane at room temperature. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the aromatic ring or other parts of the molecule.
Substitution: The BOC-protected amino group can be selectively deprotected under acidic conditions, allowing for further functionalization of the amino group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and acids like trifluoroacetic acid for deprotection.
Scientific Research Applications
2-(4-BOC-Aminophenyl)-5-methylbenzoic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the preparation of biologically active molecules, including potential pharmaceuticals.
Medicine: It may serve as a precursor in the synthesis of drug candidates.
Industry: The compound is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid primarily involves the protection and deprotection of the amino group. The BOC group stabilizes the amino function, preventing it from reacting under certain conditions. When deprotected, the amino group can participate in various chemical reactions, allowing for the synthesis of complex molecules.
Comparison with Similar Compounds
Similar compounds include other BOC-protected amino acids and derivatives, such as:
- N-tert-Butoxycarbonyl-L-phenylalanine
- N-tert-Butoxycarbonyl-L-tyrosine
- N-tert-Butoxycarbonyl-L-tryptophan These compounds also feature BOC-protected amino groups and are used in similar applications. 2-(4-BOC-Aminophenyl)-5-methylbenzoic acid is unique due to its specific structure, which allows for selective reactions and functionalizations that may not be possible with other BOC-protected compounds.
Properties
IUPAC Name |
5-methyl-2-[4-[(2-methylpropan-2-yl)oxycarbonylamino]phenyl]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21NO4/c1-12-5-10-15(16(11-12)17(21)22)13-6-8-14(9-7-13)20-18(23)24-19(2,3)4/h5-11H,1-4H3,(H,20,23)(H,21,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NFYBRUYWXUCAEZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C2=CC=C(C=C2)NC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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